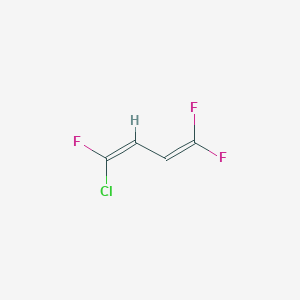![molecular formula C11H20O3 B13761585 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one CAS No. 61262-94-0](/img/structure/B13761585.png)
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is a chemical compound with a unique structure that includes a dioxolane ring and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation followed by catalytic hydrogenation. In this method, acetone is condensed with 4-hydroxybenzaldehyde to form an α,β-unsaturated ketone, which is then reduced to the corresponding alkane .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical intermediates and catalysts to achieve high yields. The Claisen-Schmidt condensation followed by catalytic hydrogenation is a widely used method due to its efficiency and high selectivity .
化学反応の分析
Types of Reactions
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .
類似化合物との比較
Similar Compounds
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): Known for its use in flavoring and fragrance industries.
Acetophenone: Used in the synthesis of various organic compounds.
Benzylacetone: Utilized in the production of perfumes and as a flavoring agent.
Uniqueness
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61262-94-0 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one |
InChI |
InChI=1S/C11H20O3/c1-8(12)6-7-9-10(2,3)14-11(4,5)13-9/h9H,6-7H2,1-5H3/t9-/m0/s1 |
InChIキー |
AOIFUGIGKLNKKW-VIFPVBQESA-N |
異性体SMILES |
CC(=O)CC[C@H]1C(OC(O1)(C)C)(C)C |
正規SMILES |
CC(=O)CCC1C(OC(O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)

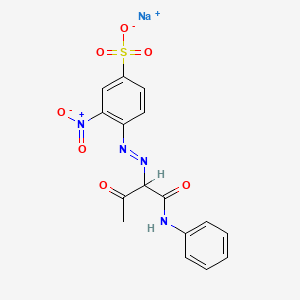
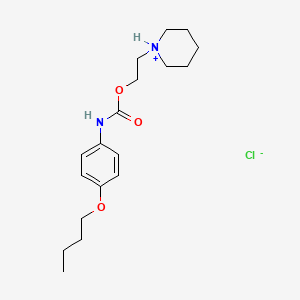
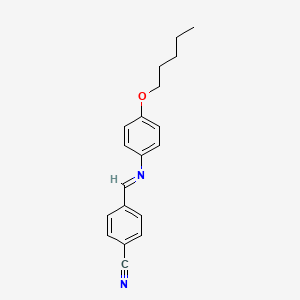
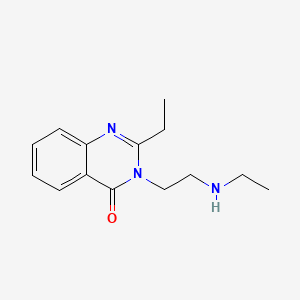
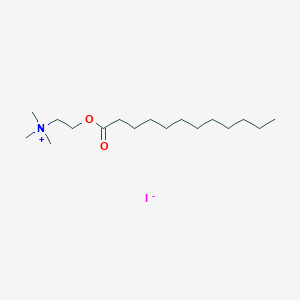

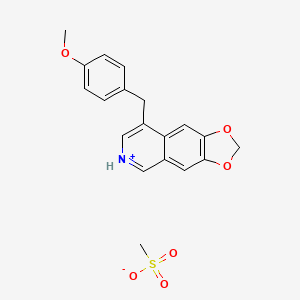
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)

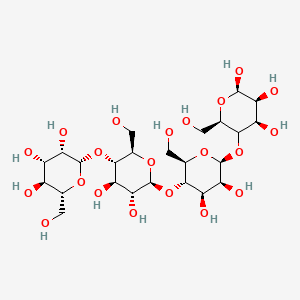
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)
